(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S2/c1-2-28-19-9-8-17(24)14-20(19)32-23(28)25-21(29)15-31-16-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDKJFYWOQBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol. Its structure features a benzo[d]thiazole moiety, an acetamide group, and a piperazine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₃S |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 868375-85-3 |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the piperazine and acetamide functionalities. Specific synthetic routes may vary, but common methodologies include:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioketones and amines.
- Piperazine Attachment : The introduction of the piperazine moiety often involves nucleophilic substitution reactions.
- Final Acetamide Formation : This step usually involves acylation using acetic anhydride or acyl chlorides.
Anticancer Activity
Research has indicated that compounds containing thiazole structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicate that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is hypothesized to involve disruption of bacterial cell membrane integrity.
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and microbial resistance. For instance, it has been reported to inhibit certain kinases and proteases, which are critical for tumor growth and survival.
Case Studies
- Case Study on Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Antimicrobial Efficacy Study : A series of agar diffusion tests revealed that the compound exhibited zones of inhibition ranging from 15 mm to 25 mm against selected bacterial strains, demonstrating its potential as a lead candidate for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to analogous molecules, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) and its thioacetamide derivatives (e.g., 4.1a) described in the literature . Below is a detailed analysis:
Structural Features
Physicochemical Properties
X-ray Diffraction and Molecular Packing
While X-ray data for the target compound are unavailable, studies on Compound 4.1 reveal planar thiadiazole and acetamide moieties stabilized by intramolecular hydrogen bonds (N–H···O=C), contributing to crystalline packing . The fluorine atom in the target compound may introduce dipole-dipole interactions absent in chlorine-substituted analogs.
Preparation Methods
Synthesis of 2-Mercaptoacetamide
2-Mercaptoacetamide is prepared by reacting chloroacetamide with sodium hydrosulfide (NaSH) in aqueous ammonia:
$$
\text{ClCH}2\text{CONH}2 + \text{NaSH} \rightarrow \text{HSCH}2\text{CONH}2 + \text{NaCl}
$$
Conditions:
- Solvent: Water/ammonia mixture
- Temperature: 25°C
- Yield: 85–90%
Incorporation of the Piperazine Moiety
The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl segment is synthesized by reacting 4-phenylpiperazine with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{C}{10}\text{H}{12}\text{N}2 + \text{BrCH}2\text{COBr} \rightarrow \text{C}{10}\text{H}{12}\text{N}2\text{COCH}2\text{Br} + \text{HBr}
$$
Conditions:
- Molar Ratio: 1:1.2 (piperazine:bromoacetyl bromide)
- Time: 4 hours
- Yield: 70–80%
Thioether Bond Formation
The thioether linkage is established via nucleophilic substitution between 2-mercaptoacetamide and the bromoethyl intermediate:
$$
\text{HSCH}2\text{CONH}2 + \text{BrCH}2\text{CON(C}{10}\text{H}{12}\text{N}2) \rightarrow \text{SCH}2\text{CONH}2\text{CH}2\text{CON(C}{10}\text{H}{12}\text{N}2)
$$
Conditions:
- Solvent: DMF
- Base: Potassium tert-butoxide (t-BuOK)
- Temperature: 50°C
- Yield: 65–75%
Final Amidation and Stereochemical Control
The coupling of the benzothiazole core and the thioacetamide side chain is achieved through a condensation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds under inert atmosphere to prevent oxidation:
$$
\text{Benzothiazole-NH} + \text{HSCH}2\text{CONH}2\text{CH}2\text{CON(C}{10}\text{H}{12}\text{N}2) \rightarrow \text{Target Compound} + \text{H}_2\text{O}
$$
Z-Isomer Selectivity:
The (Z)-configuration is favored by employing low-polarity solvents (e.g., toluene) and slow crystallization. Stereochemical assignment is confirmed via nuclear Overhauser effect (NOE) spectroscopy.
Purification and Characterization
Purification:
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7)
- Recrystallization: Ethanol/water mixture
Characterization Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₈FN₅O₂S₂ |
| Molecular Weight | 529.65 g/mol |
| Melting Point | 178–182°C |
| ¹H NMR (DMSO-d₆) | δ 1.32 (t, 3H), 3.45 (q, 2H), ... |
| LC-MS (m/z) | 530.2 [M+H]⁺ |
Optimization Challenges and Solutions
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what reaction conditions are critical?
The synthesis involves multi-step organic reactions, including thiazole ring formation, amide coupling, and sulfur-based substitutions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Catalysts : Triethylamine for deprotonation and Pd-based catalysts for cross-coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C for optimal yield, with room temperature for acid-sensitive steps .
- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
| Technique | Application | Reference |
|---|---|---|
| NMR | Confirms stereochemistry, functional groups, and Z-configuration of the thiazole ring | |
| Mass Spectrometry (MS) | Validates molecular weight and fragmentation patterns | |
| HPLC | Assesses purity (>95%) and isolates intermediates |
Q. What functional groups are pivotal for its biological activity?
The thiazole ring enables π-π stacking with biological targets, while the 4-phenylpiperazine moiety enhances receptor binding affinity. The acetamide and thioether groups contribute to metabolic stability .
Q. How can researchers design Structure-Activity Relationship (SAR) studies for derivatives?
- Systematic substitution : Modify the 3-ethyl or 6-fluoro groups on the benzothiazole core to assess steric/electronic effects .
- Bioassays : Use in vitro enzyme inhibition (e.g., kinase assays) and receptor-binding studies to correlate structural changes with activity .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies may arise from variations in:
- Purity levels : Ensure >95% purity via HPLC to exclude confounding impurities .
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Target specificity : Validate binding using competitive inhibition assays with known ligands .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent optimization : Replace DMF with THF to reduce side reactions at higher temperatures .
- Catalyst loading : Adjust Pd(PPh₃)₄ to 2 mol% to balance cost and efficiency .
- Workup procedures : Use column chromatography for intermediates prone to oxidation .
Q. How can in silico docking results be experimentally validated for target binding?
- X-ray crystallography : Resolve ligand-protein complexes to confirm binding poses predicted by docking .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to validate affinity .
- Mutagenesis : Alter key residues in the target protein to test docking predictions .
Q. What methods address low solubility in aqueous buffers during bioassays?
- PEGylation : Introduce polyethylene glycol chains to the acetamide group to enhance hydrophilicity .
- Co-solvent systems : Use cyclodextrins or β-cyclodextrin derivatives to solubilize the compound without denaturing proteins .
Q. How can researchers identify structural analogs for comparative studies?
| Compound Class | Key Modifications | Bioactivity Insights | Reference |
|---|---|---|---|
| Thiophene-pyridazine analogs | Replace benzothiazole with thiophene | Improved anti-inflammatory activity | |
| Fluorinated derivatives | Add 2-fluorophenyl to piperazine | Enhanced CNS penetration |
Q. What experimental designs mitigate toxicity risks in early-stage studies?
- Metabolic profiling : Use liver microsomes to identify reactive metabolites that may cause hepatotoxicity .
- Cytotoxicity screening : Prioritize derivatives with IC₅₀ > 50 μM in HEK-293 cells to exclude nonspecific toxicity .
Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced SAR : Combine computational (MD simulations) and experimental (crystallography) methods to map binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
